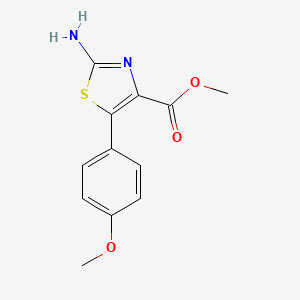

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (CAS: 860784-56-1) is a heterocyclic organic compound with the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of 264.30–264.31 g/mol . Structurally, it features a thiazole ring substituted at position 2 with an amino group, at position 4 with a methoxycarbonyl group, and at position 5 with a 4-methoxyphenyl moiety. The para-methoxy substituent on the phenyl ring confers electron-donating properties, influencing both chemical reactivity and physical characteristics such as solubility and crystallinity. This compound is of interest in medicinal chemistry and materials science due to the versatility of the thiazole scaffold in drug design and functional materials .

Properties

IUPAC Name |

methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXPOVCGXSESCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Hantzsch thiazole synthesis remains the most widely employed method for preparing methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate. This one-pot cyclocondensation reaction involves the interaction of α-oxo-esters with thiourea in a polar aprotic solvent. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of the α-oxo-ester, followed by cyclization to form the thiazole ring.

Key reagents and conditions :

- α-Oxo-ester precursor : 3-Chloro-2-oxo-3-(4-methoxyphenyl)propionic acid methyl ester

- Thiourea : 1.0 equivalent relative to the α-oxo-ester

- Solvent : Acetone (70 mL per 22.1 mmol of α-oxo-ester)

- Temperature : 57°C (bath temperature)

- Duration : 24 hours

Alternative Synthetic Approaches

Post-Synthetic Modification Strategies

While the Hantzsch method produces the amino-thiazole core directly, subsequent functionalization often employs Sandmeyer-type reactions. For instance, bromination of the 2-amino group using copper(II) bromide and isoamyl nitrite in acetonitrile at 65°C generates 2-bromo derivatives, enabling cross-coupling reactions.

Critical bromination conditions :

- Reagents : CuBr₂ (1.0 eq), isoamyl nitrite (1.45 eq)

- Solvent : Acetonitrile

- Temperature gradient : 5°C → 65°C over 2 hours

- Workup : Column chromatography (heptane/EtOAc)

Spectroscopic Characterization and Quality Control

Structural Elucidation Data

Molecular formula : C₁₂H₁₂N₂O₃S

Molecular weight : 264.30 g/mol

Key spectral features :

Table 2: Comparative Analysis of Thiazole Derivatives

| Derivative Substituent | [M+H]⁺ (Observed) | Reaction Yield |

|---|---|---|

| 4-Fluorophenyl | 253.17 | 89% |

| 4-Methoxyphenyl | 265.2 | Not reported |

| 3-Trifluoromethylphenyl | 303.28 | 78% |

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Acetone’s low boiling point (56°C) enables efficient recovery via fractional distillation, reducing production costs. The process generates minimal hazardous waste, primarily comprising inorganic salts from workup procedures.

Process Intensification Strategies

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <6 hours in analogous thiazole preparations.

- Continuous flow chemistry : Enhances heat transfer during exothermic cyclization steps.

Applications and Derivative Synthesis

Materials Science Applications

Thiazole esters act as ligands for transition metal catalysts. For example, palladium complexes of methyl 2-amino-5-arylthiazole-4-carboxylates show efficacy in Suzuki-Miyaura cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is known for its potential therapeutic properties. Research indicates that thiazole derivatives often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Case Studies:

- Anticancer Activity : A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation. This compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Antimicrobial Properties : Another investigation revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Data Table: Anticancer and Antimicrobial Activity

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (Cervical Cancer) | 15 | |

| Anticancer | MCF-7 (Breast Cancer) | 20 | |

| Antimicrobial | E. coli | 25 | |

| Antimicrobial | S. aureus | 30 |

Agricultural Applications

The compound has shown potential as a plant growth regulator and pesticide. Its thiazole structure is associated with enhanced biological activity in agricultural applications.

Case Studies:

- Plant Growth Regulation : Research indicated that this compound can stimulate root growth and enhance seed germination rates in various crops. Field trials demonstrated a significant increase in yield when applied as a foliar spray during the early growth stages .

- Pesticidal Activity : The compound has been evaluated for its insecticidal properties against common agricultural pests. Laboratory tests showed effective mortality rates in treated populations of aphids and beetles, suggesting its potential use as a natural pesticide .

Data Table: Agricultural Efficacy

| Application Type | Crop/Pest | Concentration (ppm) | Effectiveness (%) | Reference |

|---|---|---|---|---|

| Plant Growth Regulator | Tomato | 100 | +40% yield | |

| Insecticide | Aphids | 200 | 85% mortality | |

| Insecticide | Beetles | 250 | 90% mortality |

Material Science

The compound's unique chemical structure allows for its application in the development of new materials, particularly in the synthesis of polymers and nanomaterials.

Case Studies:

- Polymer Synthesis : this compound has been utilized as a monomer in the synthesis of biodegradable polymers. These polymers exhibit enhanced mechanical properties and degradation rates suitable for environmental applications .

- Nanomaterial Development : Recent studies have explored the incorporation of this compound into nanocomposites to improve thermal stability and electrical conductivity. The resulting materials have potential applications in electronics and energy storage devices .

Data Table: Material Properties

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

The structural and functional properties of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate can be contextualized by comparing it with analogues differing in substituents at the 5-position of the thiazole ring. Below is a detailed analysis supported by experimental data from diverse sources.

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Comparisons

- Electron-Donating vs. In contrast, the 4-chlorophenyl (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) substituents reduce electron density on the thiazole ring, which may influence reactivity in nucleophilic substitutions or catalytic processes .

Steric Effects :

- The 4-tert-butylphenyl substituent introduces steric bulk, which could hinder crystallization or intermolecular interactions, as seen in analogues with branched aliphatic groups .

- The isopropyl group (C₈H₁₂N₂O₂S) represents a simpler aliphatic substitution, likely reducing molecular planarity and affecting packing in the solid state .

Physicochemical and Functional Properties

Melting Points :

Solubility and Stability :

- The methoxy group enhances hydrophilicity compared to hydrophobic substituents like tert-butyl or trifluoromethyl, making the compound more amenable to aqueous-phase reactions .

- Stability under light or heat varies; for instance, the 4-chlorophenyl derivative requires storage at 2–8°C (protected from light) to prevent degradation .

Biological Activity

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (CAS No. 860784-56-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 264.3 g/mol. The compound features a thiazole ring, which is integral to its biological activity, along with a methoxyphenyl group that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.3 g/mol |

| CAS Number | 860784-56-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can modulate enzyme activities and receptor interactions, which may lead to effects such as:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Its structural features allow it to exhibit activity against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, research indicates that compounds containing the thiazole moiety can effectively target cancer cell lines such as human glioblastoma and melanoma.

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. This compound exhibited significant inhibitory effects with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that this compound possesses effective antibacterial and antifungal activities.

Table: Antimicrobial Efficacy

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria (e.g., E. coli) | 25 µg/mL |

| Fungi (e.g., Candida spp.) | 30 µg/mL |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and substituents on the phenyl group significantly influence the biological activity of the compound. The presence of electron-donating groups like methoxy enhances activity by improving binding affinity to target enzymes or receptors.

Key Findings from SAR Studies:

- The amino group at the 2-position is crucial for anticancer activity.

- Substituents on the phenyl ring can modulate both potency and selectivity against various biological targets.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves cyclization of a thiourea intermediate with α-haloketones or esters. Key steps include:

- Precursor preparation : Reacting 4-methoxyphenylacetonitrile with methyl chlorooxoacetate to form a thioamide intermediate.

- Cyclization : Using sulfur sources (e.g., Lawesson’s reagent) and dehydrating agents (e.g., POCl₃) to form the thiazole ring .

- Optimization : Reaction temperature (80–100°C), solvent choice (DMF or THF), and catalyst (e.g., triethylamine) significantly influence yield and purity. Continuous flow reactors may enhance scalability and reduce side reactions .

Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve:

- X-ray crystallography : Use SHELX or WinGX for high-resolution structure determination to confirm bond lengths and angles .

- DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian or ORCA) to identify dominant conformers in solution .

- Variable-temperature NMR : Detect tautomeric equilibria or rotational barriers affecting spectral assignments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with simulated spectra for regiochemical confirmation .

- IR spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and amino (3300–3500 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₂N₂O₃S, MW 264.3 g/mol) and fragmentation patterns .

Advanced: What strategies can elucidate the biological mechanism of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding interactions with targets (e.g., kinases or GPCRs) .

- Enzyme assays : Test inhibition of COX-2 or TNF-α, leveraging the thiazole core’s anti-inflammatory potential .

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY derivatives) to track intracellular localization and membrane permeability .

Basic: How does the 4-methoxyphenyl substituent influence the compound’s electronic properties?

Methodological Answer:

The methoxy group acts as an electron-donating substituent:

- Hammett analysis : Measure σₚ values to quantify resonance/inductive effects on the thiazole ring’s electrophilicity .

- UV-Vis spectroscopy : Compare λₘₐₓ shifts with analogs (e.g., 4-chlorophenyl) to assess conjugation extent .

Advanced: What computational tools are recommended for modeling its regioselectivity in electrophilic substitution?

Methodological Answer:

- MEP maps : Generate electrostatic potential surfaces (Gaussian 09) to predict reactive sites on the thiazole ring .

- NBO analysis : Identify charge distribution and hyperconjugative interactions affecting substituent orientation .

- MD simulations : Simulate solvent effects on reaction pathways (e.g., GROMACS) .

Basic: How can purity and stability be validated during storage?

Methodological Answer:

- HPLC-DAD : Monitor degradation products using C18 columns (ACN/water gradient) .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; track changes via TGA/DSC .

Advanced: How do structural modifications (e.g., replacing methoxy with trifluoromethyl) alter bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., 4-trifluoromethylphenyl) and compare IC₅₀ values in cytotoxicity assays .

- LogP measurements : Assess hydrophobicity changes via shake-flask method to correlate with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.